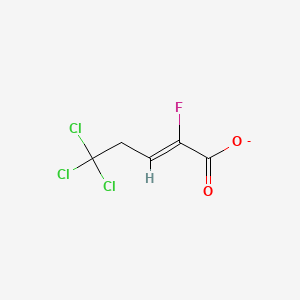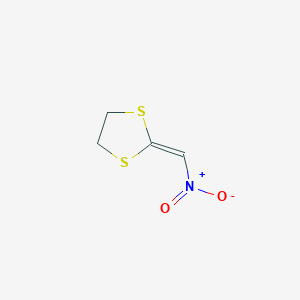
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It is characterized by the presence of silicon atoms in its molecular framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
The synthesis of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves several steps. One common method includes the reaction of vinylsilane with tetraphenylcyclotrisiloxane under specific conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming a variety of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds, which are valuable in various chemical reactions and processes.
Biology and Medicine:
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon atoms. These interactions can influence the reactivity and stability of the compound, making it suitable for various applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparaison Avec Des Composés Similaires
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has a similar silicon-based structure but differs in the number and type of substituents.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: While this compound contains boron instead of silicon, it shares some structural similarities.
4,4′,4′′,4′′′-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has a similar phenyl group arrangement but lacks the silicon atoms present in this compound .
Propriétés
Numéro CAS |
1457-02-9 |
|---|---|
Formule moléculaire |
C27H26O3Si3 |
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
2-ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C27H26O3Si3/c1-3-31(2)28-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)30-33(29-31,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
Clé InChI |
UJBALHNVOFGUCF-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




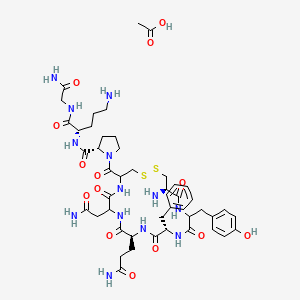
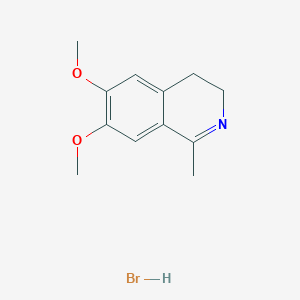
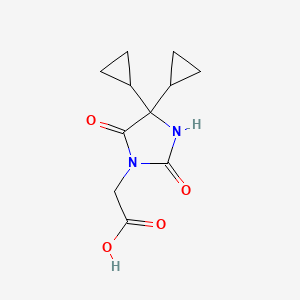
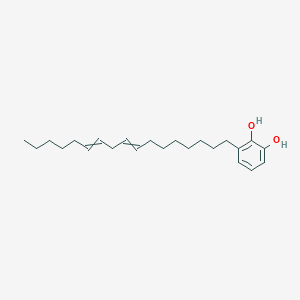
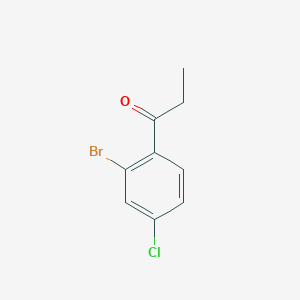

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


